molecular formula C14H20O6S B14209481 tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-83-1

tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate

Cat. No.: B14209481
CAS No.: 828276-83-1
M. Wt: 316.37 g/mol
InChI Key: JJWNYZXYORATNB-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is an organic compound that features a tert-butyl group, a benzenesulfonyl group, and a hydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the esterification of 4-hydroxybutanoic acid with tert-butyl alcohol, followed by sulfonylation with benzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted benzenesulfonyl derivatives

Scientific Research Applications

tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The hydroxybutanoate moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
  • 4-tert-Butylbenzenesulfonyl chloride
  • 4-tert-Butylbenzenethiol

Uniqueness

tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a hydroxy and a benzenesulfonyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

828276-83-1

Molecular Formula

C14H20O6S

Molecular Weight

316.37 g/mol

IUPAC Name

tert-butyl 4-(benzenesulfonyloxy)-3-hydroxybutanoate

InChI

InChI=1S/C14H20O6S/c1-14(2,3)20-13(16)9-11(15)10-19-21(17,18)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3

InChI Key

JJWNYZXYORATNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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